molecular formula C10H13BrClN B1382549 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 1803596-30-6

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1382549
CAS No.: 1803596-30-6
M. Wt: 262.57 g/mol
InChI Key: JTBCZUFGFUMMLY-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further linked to an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, undergoes a reaction with a suitable base to form the 2-bromobenzyl anion.

    Cyclopropanation: The 2-bromobenzyl anion is then reacted with ethylene to form the cyclopropane ring.

    Amination: The cyclopropane intermediate is treated with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines with different substituents.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 1-[(2-Hydroxyphenyl)methyl]cyclopropan-1-amine.

    Oxidation: Formation of 1-[(2-Bromophenyl)methyl]cyclopropanone.

    Reduction: Formation of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects .

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
  • 1-[(2-Iodophenyl)methyl]cyclopropan-1-amine hydrochloride

Comparison: 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity make it a versatile compound for various applications .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBCZUFGFUMMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-30-6
Record name 1-[(2-bromophenyl)methyl]cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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